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Compound of Interest
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6-Fluorospiro[4H-3,1-

benzoxazine-4,4'-piperidin]-2(1H)-

one

Cat. No.: B1314192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and development of fluorinated spiro-

benzoxazine-piperidine derivatives, a promising class of compounds with significant potential in

medicinal chemistry. The strategic incorporation of fluorine into the spiro-benzoxazine-

piperidine scaffold has been shown to modulate pharmacokinetic and pharmacodynamic

properties, leading to enhanced biological activity. This document provides a comprehensive

overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of

these compounds, with a focus on their applications as histone deacetylase (HDAC) inhibitors

and antifungal agents.

Core Scaffold and the Rationale for Fluorination
The spiro-benzoxazine-piperidine core represents a privileged scaffold in drug discovery,

combining the structural rigidity of a spirocycle with the favorable physicochemical properties of

the benzoxazine and piperidine moieties. This unique three-dimensional architecture allows for

precise spatial orientation of functional groups, facilitating optimal interactions with biological

targets.

The introduction of fluorine atoms into this scaffold is a key strategy to enhance drug-like

properties. Fluorination can lead to:
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Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism,

prolonging the compound's half-life.

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic

interactions with target proteins.

Improved Membrane Permeability: Strategic fluorination can modulate lipophilicity, improving

the ability of the compound to cross cell membranes.

Favorable Conformation: The introduction of fluorine can influence the conformational

preferences of the molecule, pre-organizing it for optimal target binding.

Synthesis of Fluorinated Spiro-Benzoxazine-
Piperidine Derivatives
The synthesis of the spiro-benzoxazine-piperidine core can be achieved through various

synthetic routes. A common approach involves the condensation of a substituted phenol with

an amino alcohol, followed by spirocyclization with a piperidine precursor.

A key development in the synthesis of the fluorinated analogues is the use of electrophilic

fluorinating agents, such as Selectfluor™. This reagent allows for the regioselective

introduction of fluorine atoms onto the scaffold under relatively mild conditions.

A generalized synthetic workflow is depicted below:
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Caption: Generalized synthetic workflow for fluorinated spiro-benzoxazine-piperidine

derivatives.
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Experimental Protocol: Selectfluor™-Mediated
Fluorination
The following protocol is a representative example of a Selectfluor™-mediated intramolecular

cyclization for the synthesis of a fluoro-substituted spiro-oxazine derivative.[1]

Materials:

N-(2-(Cyclohex-1-en-1-yl)ethyl)benzamide (or benzothioamide) substrate

Selectfluor™

Acetonitrile (MeCN)

Nitrogen atmosphere

Procedure:

Dissolve the N-(2-(Cyclohex-1-en-1-yl)ethyl)benzamide substrate in anhydrous acetonitrile in

a reaction vessel under a nitrogen atmosphere.

Add Selectfluor™ (typically 1.1 to 1.5 equivalents) to the solution.

Stir the reaction mixture at room temperature until the starting material is consumed

(monitored by TLC or LC-MS).

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

fluorinated spiro-oxazine derivative.

This method has been shown to produce a single diastereomer in good yields.[1]
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Biological Activity and Therapeutic Potential
Fluorinated spiro-benzoxazine-piperidine derivatives have demonstrated significant potential in

two primary therapeutic areas: as histone deacetylase (HDAC) inhibitors for cancer therapy

and as chitin synthase inhibitors for antifungal applications.

Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in gene expression, and their

dysregulation is implicated in various cancers.[2] Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine]

derivatives have been identified as potent HDAC inhibitors.[2] The introduction of fluorine,

particularly di-fluoro substitutions on the benzohydroxamate moiety of related spiro-piperidine

compounds, has been shown to significantly enhance selectivity for specific HDAC isoforms,

such as HDAC6.[3]

Signaling Pathway of HDAC Inhibition:
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Caption: Mechanism of action of HDAC inhibitors.

Quantitative Data on Related Fluorinated HDAC Inhibitors:
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Compound Substitution
HDAC6 IC50
(nM)

HDAC8 IC50
(nM)

Selectivity
(HDAC8/HDAC
6)

8k 2,4-difluoro 12.5 1350 108

Data extracted from a study on N-benzyl spiro-piperidine hydroxamic acid-based derivatives, a

related class of compounds.[3]

Antifungal Activity
Fungal infections pose a significant threat to human health, and there is a growing need for

novel antifungal agents. Chitin synthase, an enzyme essential for the integrity of the fungal cell

wall, is an attractive target for antifungal drug development as it is absent in mammals.[4]

Spiro[benzoxazine-piperidin]-one derivatives have been identified as potent inhibitors of chitin

synthase.[4]

Experimental Workflow for Antifungal Activity Screening:
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Caption: A typical workflow for the discovery of antifungal agents.

Quantitative Data on Spiro[benzoxazine-piperidin]-one Antifungal Activity:

While specific data for fluorinated derivatives in this class is not yet widely published, the parent

compounds have shown promising activity.
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Compound Target IC50 (mM) Antifungal Activity

9a Chitin Synthase 0.14 Broad-spectrum

9o Chitin Synthase 0.11 Broad-spectrum

9s Chitin Synthase 0.10 Broad-spectrum

9t Chitin Synthase 0.16 Broad-spectrum

Data for non-fluorinated spiro[benzoxazine-piperidin]-one derivatives.[4]

Experimental Protocol: Chitin Synthase Inhibition Assay
The following is a general protocol for determining the inhibitory activity of compounds against

chitin synthase.

Materials:

Fungal cell lysate (source of chitin synthase)

UDP-[14C]GlcNAc (radiolabeled substrate)

Test compounds

Buffer solution (e.g., Tris-HCl)

Scintillation cocktail

Scintillation counter

Procedure:

Prepare a reaction mixture containing the fungal cell lysate, buffer, and the test compound at

various concentrations.

Initiate the reaction by adding UDP-[14C]GlcNAc.

Incubate the reaction mixture at an optimal temperature for a defined period.
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Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

Filter the mixture to collect the precipitated radiolabeled chitin.

Wash the filter to remove unincorporated UDP-[14C]GlcNAc.

Place the filter in a scintillation vial with a scintillation cocktail.

Measure the radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each compound concentration and determine the

IC50 value.

Structure-Activity Relationships (SAR) and Future
Directions
The logical relationship between chemical structure and biological activity is fundamental to

drug discovery.
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Caption: Key factors influencing the SAR of fluorinated spiro-benzoxazine-piperidine

derivatives.

Systematic studies on the effect of the position and number of fluorine atoms on the spiro-

benzoxazine-piperidine scaffold are crucial for optimizing the activity and selectivity of these

compounds. Future research should focus on:
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Systematic Fluorination: Synthesizing a library of analogues with fluorine at various positions

on both the benzoxazine and piperidine rings to establish a comprehensive SAR.

Expanded Biological Screening: Evaluating these compounds against a broader range of

HDAC isoforms and fungal strains to identify more potent and selective inhibitors.

In Vivo Studies: Advancing the most promising candidates to in vivo models to assess their

efficacy, pharmacokinetics, and safety profiles.

Computational Modeling: Utilizing molecular docking and other computational tools to

understand the binding modes of these compounds and guide the design of next-generation

inhibitors.

The discovery and development of fluorinated spiro-benzoxazine-piperidine derivatives

represent a promising avenue for the creation of novel therapeutics. The insights and

methodologies presented in this guide provide a solid foundation for researchers to further

explore and exploit the potential of this exciting class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1314192#fluorinated-spiro-benzoxazine-piperidine-
derivatives-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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